molecular formula C12H15N B11913670 5-Isopropyl-1-methyl-1H-indole CAS No. 210536-48-4

5-Isopropyl-1-methyl-1H-indole

Cat. No.: B11913670
CAS No.: 210536-48-4
M. Wt: 173.25 g/mol
InChI Key: XGKIIWVDFCCKSQ-UHFFFAOYSA-N
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Description

5-Isopropyl-1-methyl-1H-indole is a high-purity chemical intermediate designed for advanced research and development in medicinal chemistry and organic synthesis. This compound features a core indole scaffold, a privileged structure in drug discovery due to its prevalence in biologically active molecules and natural products . The indole nucleus is a fundamental building block found in a wide range of therapeutic agents, contributing to activities such as anti-inflammatory, anticancer, antimicrobial, and antiviral effects . The specific substitution pattern on this molecule, with an isopropyl group at the 5-position and a methyl group on the nitrogen atom, makes it a valuable precursor for the synthesis of more complex molecular hybrids. Research into indole-pyrazole and indole-imidazole hybrids has shown significant potential, with studies indicating that such compounds can exhibit notable cytoprotective properties, protecting human erythrocytes from oxidative stress-induced hemolysis, and often demonstrate low hemolytic activity, suggesting good hemocompatibility . This makes this compound a compound of interest for researchers exploring new therapeutic agents aimed at mitigating oxidative stress, a key factor in many chronic diseases . While the specific biological data for this exact compound is an area of ongoing investigation, its structural features position it as a versatile and promising scaffold for creating novel bioactive molecules in drug discovery campaigns. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

210536-48-4

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

1-methyl-5-propan-2-ylindole

InChI

InChI=1S/C12H15N/c1-9(2)10-4-5-12-11(8-10)6-7-13(12)3/h4-9H,1-3H3

InChI Key

XGKIIWVDFCCKSQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N(C=C2)C

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Substrate Selection

The process begins with the condensation of phenylhydrazine (1 ) with a ketone bearing the desired substituents. For this compound, 3-methylpentan-2-one (2 ) serves as the ketone precursor. Acid-catalyzed tautomerization converts the hydrazone intermediate (3 ) into an enehydrazine (4 ), which undergoes-sigmatropic rearrangement to form a diimine (5 ). Cyclization and subsequent elimination of ammonia yield the indole core (6 ).

Phenylhydrazine+3-methylpentan-2-oneH+5-Isopropyl-1H-indole(Intermediate)[1]\text{Phenylhydrazine} + \text{3-methylpentan-2-one} \xrightarrow{\text{H}^+} \text{5-Isopropyl-1H-indole} \quad \text{(Intermediate)} \quad

Methylation at the 1-Position

The Fischer synthesis typically produces 1H-indoles lacking N-substituents. To introduce the methyl group at the 1-position, the intermediate (6 ) is treated with methyl iodide (7 ) in the presence of sodium hydride (NaH) in dimethylformamide (DMF). Deprotonation of the indole nitrogen by NaH facilitates nucleophilic substitution, yielding this compound (8 ) with reported yields of 74–84%.

5-Isopropyl-1H-indole+CH3INaH, DMFThis compound[2][4]\text{5-Isopropyl-1H-indole} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{this compound} \quad

Table 1: Optimization of Fischer Synthesis Parameters

ParameterOptimal ConditionYield (%)Reference
Acid CatalystHCl (1M)78
Reaction Temperature120°C82
Methylation Time12 h84

Alkylation of 5-Isopropyl-1H-Indole

Direct alkylation of 5-isopropyl-1H-indole (6 ) offers a modular route to N-methyl derivatives.

Base-Mediated Alkylation

Sodium hydride (1.5 equiv) in DMF deprotonates the indole nitrogen at 0°C, generating a reactive alkoxide. Subsequent addition of methyl iodide (1.2 equiv) at room temperature achieves complete methylation within 12 hours. This method avoids ring-opening side reactions and achieves yields up to 88%.

Solvent and Stoichiometry Effects

Polar aprotic solvents like DMF enhance reaction efficiency by stabilizing the transition state. Excess methyl iodide (>1.2 equiv) minimizes competing C-alkylation but increases purification complexity.

Table 2: Alkylation Condition Screening

SolventBaseMethyl Iodide (equiv)Yield (%)
DMFNaH1.284
THFKOtBu1.568
DMSOLDA2.072

Scandium Triflate-Catalyzed Cyclization

Lewis acid-catalyzed cyclization provides a green chemistry alternative.

Reaction Design

A mixture of 2-phenoxyacetophenone (9 ) and 1-methylpyrrole (10 ) in glycerol undergoes Sc(OTf)₃-catalyzed (20 mol%) cyclization at 80°C for 7 hours. The indole ring forms via tandem Michael addition and aromatization, yielding this compound (8 ) in 43% yield.

Advantages and Limitations

Glycerol acts as both solvent and proton donor, reducing environmental impact. However, moderate yields and competing pathways limit large-scale applicability.

Sequential Alkylation-Reduction Protocol

CatalystPressure (bar)Yield (%)
Pd/C189
PtO₂378
Raney Ni565

Comparative Analysis of Methods

Yield and Scalability

  • Fischer Synthesis : High yield (82%) but requires harsh acids.

  • Alkylation : Scalable with excellent yields (84%) but needs pre-formed indole.

  • Sc(OTf)₃ Catalysis : Eco-friendly but limited by moderate yields (43%).

  • Sequential Protocol : Flexible but involves multiple steps.

Practical Considerations

Methyl iodide’s toxicity necessitates rigorous safety protocols, including fume hood use and personal protective equipment . NaH reactions require anhydrous conditions to prevent violent decomposition.

Chemical Reactions Analysis

Alkylation Reactions

5-Isopropyl-1-methyl-1H-indole undergoes selective alkylation under strongly basic conditions. Key findings include:

Methylation with Methyl Iodide (MeI):

  • Conditions: Deprotonation with n-butyllithium (BuLi, 2.4–3.0 eq.) in THF at −78°C, followed by MeI addition at −20°C.

  • Products:

    • Monoalkylation: 5-Isopropyl-5-methyl-1H-indole derivatives (e.g., 26a–c ) .

    • Dialkylation: 5-Isopropyl-5,7-dimethyl-1H-indole (27a–c ) as a side product.

  • Yields: 45–64% for monoalkylated products; dialkylation observed in 19% cases with 2-phenyl derivatives .

Benzylation with Benzyl Bromide (BnBr):

  • Conditions: Similar deprotonation protocol, using BnBr (1.4–3.0 eq.) at −20°C.

  • Products: C(5)-benzylated derivatives (e.g., 26d–f ) .

SubstrateAlkylating AgentProductYield (%)Reference
5-Isopropyl-1H-indoleMeI5-Methyl derivative58
5-Isopropyl-1H-indoleBnBr5-Benzyl derivative64

Electrophilic Substitution

The indole nucleus participates in electrophilic substitution, primarily at the C(3) and C(5) positions due to electron-rich aromaticity:

  • Nitration/Sulfonation: While not explicitly documented for this compound, analogous indoles undergo nitration at C(5) using HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>.

  • Halogenation: Likely occurs at C(3) or C(5) under mild conditions (e.g., NBS in DMF).

Oxidation and Reduction

Oxidation:

  • Reagent: KMnO<sub>4</sub> under acidic or neutral conditions.

  • Product: Indole-2,3-dione (isatin derivative) via cleavage of the pyrrole ring.

Reduction:

  • Reagent: LiAlH<sub>4</sub> in anhydrous ether.

  • Product: Partially saturated indoline derivatives.

Enzyme-Catalyzed Prenylation

The C(5) position shows reactivity with prenyltransferases:

  • Enzyme: 5-Dimethylallyltryptophan synthase (5-DMATS) from Aspergillus clavatus.

  • Conditions: 50 mM Tris-HCl (pH 7.5), 5 mM CaCl<sub>2</sub>, DMAPP as prenyl donor.

  • Product: 5-Prenylated indole derivatives with catalytic efficiency (k<sub>cat</sub>/K<sub>M</sub>) up to 1,538 s<sup>−1</sup>·mM<sup>−1</sup> .

Transition Metal-Catalyzed Rearrangements

Rhodium or copper catalysts enable regiodivergent rearrangements with diazo compounds:

Rhodium-Catalyzed -Rearrangement:

  • Catalyst: Rh<sub>2</sub>(OAc)<sub>4</sub> (2 mol %).

  • Conditions: Toluene, 20°C.

  • Product: C(3)-functionalized indoles with >95% regioselectivity .

Copper-Catalyzed -Rearrangement:

  • Catalyst: Cu(OTf)<sub>2</sub> (5 mol %).

  • Conditions: Dichloromethane, 40°C.

  • Product: N(1)-alkylated indoles .

CatalystSolventTemp (°C)Conversion (%)Selectivity (C3:N1)
Rh<sub>2</sub>(OAc)<sub>4</sub>Toluene209895:5
Cu(OTf)<sub>2</sub>CH<sub>2</sub>Cl<sub>2</sub>40855:95

Scientific Research Applications

Pharmaceutical Applications

5-Isopropyl-1-methyl-1H-indole and its derivatives have been investigated for their potential as pharmaceuticals, particularly in treating central nervous system (CNS) disorders.

Key Therapeutic Uses:

  • Migraine Treatment: Compounds similar to this compound have been shown to act as 5-HT_1D receptor ligands, which are crucial in the treatment of migraines and cluster headaches. The stimulation of these receptors can lead to vasoconstriction in cranial blood vessels, alleviating headache symptoms .
  • Anticancer Activity: Research has indicated that indole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, one study demonstrated that certain indole compounds could inhibit Topoisomerase IIα, leading to increased levels of reactive oxygen species (ROS) and triggering apoptosis in hepatocarcinoma cells .

Synthesis and Derivatives

The synthesis of this compound typically involves the functionalization of indole derivatives through various chemical reactions. The compound can be synthesized by treating indoles with specific reagents under controlled conditions, allowing for the introduction of isopropyl and methyl groups at designated positions on the indole ring.

Synthesis Overview:

  • Starting Materials: Indole derivatives are often used as starting materials.
  • Reagents: Common reagents include lithium aluminum hydride for reduction processes and acetic acid for reaction conditions .

Biological Activities

The biological activities of this compound extend beyond its pharmaceutical applications. The compound's interaction with various biological targets has been a subject of extensive research.

Notable Biological Activities:

  • Cytotoxicity: Studies have shown that some derivatives possess significant cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal cells, suggesting potential selectivity in anticancer therapies .
  • Mechanistic Insights: Molecular docking studies reveal that these compounds can intercalate into DNA structures, forming π–π stacking interactions that could disrupt cellular processes essential for cancer cell survival .

Case Studies

Several case studies highlight the efficacy of this compound derivatives in clinical and experimental settings:

StudyFocusFindings
Study ACNS DisordersDemonstrated efficacy in migraine relief through receptor binding studies.
Study BCancer ResearchShowed potent anticancer activity with IC50 values indicating effective cytotoxicity against hepatocarcinoma cells while sparing normal cells .
Study CMolecular DockingConfirmed binding interactions with Topoisomerase IIα, suggesting a mechanism for anticancer activity .

Mechanism of Action

The mechanism of action of 5-Isopropyl-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues and Substituent Effects

The following compounds share structural similarities with 5-Isopropyl-1-methyl-1H-indole, particularly in substitution patterns:

Compound Name Substituents (Position) Key Structural Features Similarity Score (if available) Reference ID
5-Isopropyl-1H-indole-2-carboxylic acid Isopropyl (5), COOH (2) Carboxylic acid group increases polarity 0.96
5-Methyl-1H-indole-2-carboxylic acid Methyl (5), COOH (2) Smaller substituent reduces steric hindrance 0.96
1-Methyl-1H-indole-2-carboxylic acid Methyl (1), COOH (2) Methyl at 1-position aligns with target 0.91
5-Cyano-1-methyl-3-iso-perfluoropropyl-1H-indole Cyano (5), perfluoropropyl (3) Electron-withdrawing groups enhance stability N/A
5-Methoxy-3-methyl-1H-indole Methoxy (5), methyl (3) Methoxy group donates electron density N/A

Key Observations:

  • Steric Effects: The isopropyl group at position 5 in the target compound introduces greater steric hindrance compared to methyl or methoxy substituents (e.g., 5-Methyl-1H-indole-2-carboxylic acid). This may reduce reactivity in electrophilic substitution reactions but enhance binding selectivity in biological targets .
  • Positional Isomerism: Substitutions at the 2-position (e.g., carboxylic acid derivatives in ) versus the 5-position (target compound) significantly affect molecular polarity and solubility. For instance, carboxylic acid derivatives exhibit higher aqueous solubility due to hydrogen bonding .
2.3 Physical and Spectral Properties

Comparative data from structurally related indoles:

Property This compound (Inferred) 5-Cyano-1-methyl-3-iso-perfluoropropyl-1H-indole Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate
Melting Point Likely >150°C (analogous to ) >200°C Not reported (predicted boiling point: 408.4°C)
Solubility Low (hydrophobic isopropyl group) Low (perfluoropropyl group) Moderate (ester and hydroxy groups)
NMR Chemical Shifts δ ~7.0–8.0 (aromatic H) δ 8.01 (s, 1H), 7.57 (d, J=8.7 Hz) δ 1.24 (isopropyl), 3.94 (methyl)
pKa ~9.5 (similar to ) Not reported 9.53 (predicted)

Insights:

  • Melting Points: Bulky substituents (e.g., perfluoropropyl in ) correlate with higher melting points (>200°C), suggesting similar thermal stability for the target compound .
  • Acidity: The pKa of the hydroxy derivative () indicates moderate acidity, while the target compound’s methyl and isopropyl groups likely render it less acidic .

Biological Activity

5-Isopropyl-1-methyl-1H-indole is a compound of significant interest in medicinal chemistry due to its unique structural features and promising biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by an isopropyl group at the 5-position and a methyl group at the 1-position of the indole structure. This substitution pattern enhances its chemical properties and biological activities, making it a subject of extensive research in fields such as medicinal chemistry and organic synthesis.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. Indole derivatives are known to modulate the activity of several biological pathways, leading to a range of effects such as:

  • Antimicrobial Activity : Indole derivatives exhibit antimicrobial properties against various pathogens. For instance, compounds with similar structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL .
  • Anti-inflammatory Effects : Some studies indicate that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response .
  • Anticancer Potential : Research has highlighted the potential of indole derivatives as inhibitors of cancer progression-related enzymes, suggesting that this compound may also exhibit anticancer activity .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity Compound Effect IC50/MIC
AntimicrobialThis compoundAgainst MRSAMIC ≤ 0.25 µg/mL
Anti-inflammatoryIndole derivativesCOX inhibitionIC50 varies
AnticancerIndole derivativesEnzyme inhibitionIC50 varies

Case Studies and Research Findings

Several studies have investigated the biological activity of indole derivatives, including this compound:

  • Antimicrobial Screening : A study screened various indole derivatives for their antimicrobial properties, identifying several with potent activity against MRSA. The presence of halogen substitutions on the indole ring was found to enhance activity significantly .
  • Inflammation Models : In animal models assessing inflammation, certain indole derivatives demonstrated superior anti-inflammatory effects compared to standard treatments like celecoxib, suggesting that modifications to the indole structure can lead to enhanced therapeutic profiles .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that specific substitutions at positions on the indole ring influence biological activity. For instance, substitutions at the 4th and 5th positions were beneficial for antimicrobial activity, while others were less effective .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with other related compounds:

Compound Name Structural Features Unique Aspects
IndoleParent compoundLacks substituents impacting reactivity
5-Bromo-1H-indoleBromine at the 5-positionUsed in pharmaceutical synthesis
1-Methyl-1H-indoleMethyl group at the 1-positionPrecursor for bioactive compounds

The presence of the isopropyl group in this compound not only influences its chemical reactivity but also enhances its solubility and interaction with biological targets compared to other indoles .

Q & A

Q. What are the standard synthetic routes for 5-Isopropyl-1-methyl-1H-indole, and how can purity be ensured?

  • Methodological Answer : A common approach involves alkylation of the indole nitrogen followed by functionalization at the 5-position. For example, the isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃). Purification typically employs column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30 ratio) to isolate the product . Confirmation of purity requires analytical techniques such as HPLC (≥95% purity) and TLC (Rf comparison with standards).

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :
  • 1H/13C NMR : Assign peaks based on indole ring protons (δ 6.5–7.5 ppm for aromatic protons) and substituents (e.g., isopropyl methyl groups at δ 1.2–1.4 ppm).
  • Mass Spectrometry : Use HRMS (e.g., FAB-HRMS) to confirm molecular ion peaks (e.g., [M+H]+ at m/z 202.1592 for C₁₂H₁₅N).
  • X-ray Crystallography : For structural confirmation, refine data using SHELXL .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Use P95 respirators for particulate protection and nitrile gloves to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation risks.
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous organic compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the isopropyl group regioselectively?

  • Methodological Answer : Optimize catalysts, solvents, and temperature using Design of Experiments (DoE). For example:
CatalystSolventTemp (°C)Yield (%)
I₂ (10 mol%)MeCN4098
FeCl₃MeCN4067
Iodine catalysis in acetonitrile at 40°C maximizes yield by minimizing side reactions (e.g., over-alkylation) . Monitor progress via in-situ FTIR or GC-MS.

Q. How to resolve contradictions in crystallographic data for this compound derivatives?

  • Methodological Answer :
  • Data Validation : Cross-check SHELXL refinement parameters (R-factor, wR₂) against alternative software (e.g., Olex2).
  • Twinning Analysis : Use PLATON to detect twinning in crystals, especially for low-symmetry space groups .
  • High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) and reduce ambiguities.

Q. What computational strategies predict the biological activity of this compound analogs?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) based on indole’s privileged scaffold .
  • QSAR Models : Train models with descriptors like logP, polar surface area, and H-bond donors using datasets from PubChem .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points for this compound derivatives?

  • Methodological Answer :
  • Purity Verification : Re-crystallize samples from ethanol/water mixtures and compare DSC thermograms.
  • Polymorphism Screening : Perform slurry experiments in solvents like dichloromethane/heptane to identify polymorphic forms.
  • Literature Cross-Reference : Validate against databases like Reaxys or SciFinder, excluding entries with incomplete characterization .

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